molecular formula C14H16BrN5 B2796992 4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2415520-13-5

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B2796992
CAS No.: 2415520-13-5
M. Wt: 334.221
InChI Key: HBLOUKPGUPWEMX-UHFFFAOYSA-N
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Description

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a unique structure combining a bromopyrazole moiety with an azetidine ring and a cyclopentapyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with azetidine derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include titanium tetrachloride and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and titanium tetrachloride for specific transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its combination of a bromopyrazole moiety with an azetidine ring and a cyclopentapyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c15-11-4-18-20(8-11)7-10-5-19(6-10)14-12-2-1-3-13(12)16-9-17-14/h4,8-10H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOUKPGUPWEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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